molecular formula C6H14O3 B569441 Diglyme-d14 CAS No. 38086-00-9

Diglyme-d14

Cat. No. B569441
CAS RN: 38086-00-9
M. Wt: 148.26
InChI Key: SBZXBUIDTXKZTM-ZLKPZJALSA-N
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Description

Diglyme-d14 is the labelled analogue of Diglyme . It is used as a reaction medium for Grignard and similar synthesis . The molecular formula of this compound is C6D14O3 and it has a molecular weight of 148.26 . It appears as a colorless oily matter .


Synthesis Analysis

This compound can be synthesized through the reaction of diethylene glycol dimethyl ether and deuterium oxide in the presence of a catalyst, such as sodium or potassium hydroxide. Various methods of synthesis, such as heating and sonicating, have been reported in the literature.


Molecular Structure Analysis

The molecular structure of this compound was investigated using 2H solid-state NMR . Two diglyme molecules coordinate to each sodium ion rigidly, except for rotation of the methyl groups at low temperatures below 233 K . At room temperature, diglyme weakly coordinates to a Na ion through one oxygen atom of the ligand and rotates around the O-Na axis .


Chemical Reactions Analysis

This compound is used as a process solvent in the manufacturing of an intermediate for an active pharmaceutical ingredient . In the manufacturing step involving diglyme, the carboxylic acid group in P0 is reduced to an alcohol in the presence of sodium borohydride, lewis acid, and diglyme as process solvent .


Physical And Chemical Properties Analysis

This compound is slightly soluble in Chloroform, Methanol . It has a boiling point of 162°C and a melting point of -68°C . The density of this compound is 1.035 g/cm3 .

Scientific Research Applications

  • Battery Technology : Diglyme-d14 plays a significant role in battery technology, particularly in sodium-ion batteries. It forms a ternary intercalation compound with sodium and graphite, enhancing sodium diffusion between graphene layers, crucial for battery performance (Gotoh et al., 2016).

  • Metabolism Studies : It is used in studying the metabolism of bis(2-methoxyethyl)ether (diglyme), especially its effects on liver cells and its potential as a reproductive toxicant (Richards et al., 2005); (Cheever et al., 1989).

  • Emission Reduction in Fuels : Diglyme is investigated for its potential in reducing emissions when added to diesel-biodiesel blends. This research is crucial for developing cleaner, more efficient fuel alternatives (Nabi et al., 2019); (Gill et al., 2012).

  • Nanotechnology : In nanotechnology, this compound is used in the synthesis of luminescent gold-thiolate nanoclusters. This research offers insights into the synthesis mechanisms and the interactions between diglyme and gold clusters, which is critical for advancing nanomaterials technology (Wang et al., 2022).

  • Chemical Analysis and Structure : Diglyme forms complexes with elements like molybdenum and tungsten, where its interaction and structural dynamics are of particular interest. Such studies are important in understanding the chemistry of metal-organic complexes (Dreisch et al., 1993).

  • Biomaterials Research : Its application extends to biomaterials research as well, particularly in modifying surfaces for studying cell interactions. This includes the investigation of diglyme plasma polymers on amyloid fibril networks, which is key for developing biomimetic materials (Li et al., 2016).

  • Radiation-Chemical Studies : Diglyme's behavior under radiation, both at room temperature and boiling point, is also studied. This research can provide insights into the stability and transformation of materials under extreme conditions (Ponomarev et al., 2018).

  • Toxicology : Its inhalation toxicity is evaluated to understand the health implications of exposure, especially in industrial settings where such solvents are used (Valentine et al., 1999).

  • Glycol Ether Chemistry : Research on the phase behavior of glyme mixtures with lithium salts, including diglyme, is crucial in understanding solvate formation and ionic interactions, which have applications in battery technology and organometallic chemistry (Henderson, 2006).

Safety and Hazards

Diglyme-d14 is a flammable liquid that may release explosive vapours . For this reason, strict safety measures apply during handling and use . It is recommended to work under a hood, avoid inhaling the substance/mixture, and avoid the generation of vapours/aerosols .

Future Directions

Diglyme-d14 is used as a reference standard for environmental testing . As regulations continue to evolve, the use of this compound in this context may also change . Additionally, current research on this compound is ongoing, and potential future directions in this field are being explored.

Mechanism of Action

Target of Action

Diglyme-d14, also known as 1,1,2,2-tetradeuterio-diethylene glycol dimethyl ether-d14, is primarily used as a solvent in NMR spectroscopy.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture to maintain its stability . Furthermore, it is classified as a flammable liquid, and thus, precautions should be taken to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

1,1,2,2-tetradeuterio-1-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]-2-(trideuteriomethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZXBUIDTXKZTM-ZLKPZJALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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